molecular formula C12H12F6N2O2S B13236311 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No.: B13236311
M. Wt: 362.29 g/mol
InChI Key: FWXRYDHZTLMKQN-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a chemical compound known for its unique structural features and diverse applications in various fields of science. The compound consists of a piperazine ring substituted with a sulfonyl group and a phenyl ring bearing two trifluoromethyl groups at the 3 and 5 positions. This combination of functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects .

Comparison with Similar Compounds

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is unique due to the combination of the piperazine ring and the sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of two trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12F6N2O2S

Molecular Weight

362.29 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C12H12F6N2O2S/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20/h5-7,19H,1-4H2

InChI Key

FWXRYDHZTLMKQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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